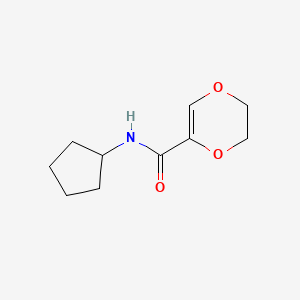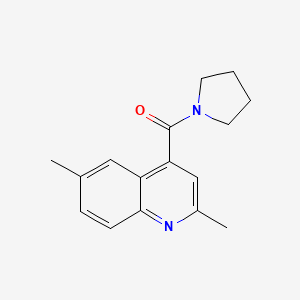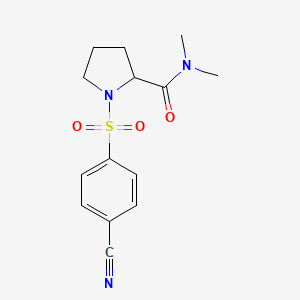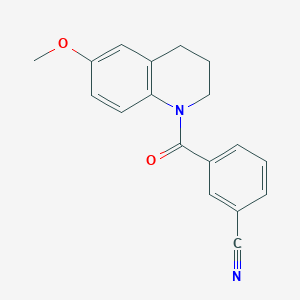![molecular formula C22H15ClN2O6 B7466409 [2-(2-chloro-5-nitroanilino)-2-oxoethyl] 9H-xanthene-9-carboxylate](/img/structure/B7466409.png)
[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 9H-xanthene-9-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 9H-xanthene-9-carboxylate, commonly known as CNO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CNO is a synthetic compound that is used in various biological and biochemical studies to understand the mechanisms of action of certain proteins and enzymes.
作用機序
CNO works by binding to and activating a specific receptor called the hM3Dq receptor. This receptor is a modified form of the muscarinic acetylcholine receptor and is not present in normal human physiology. When CNO binds to the hM3Dq receptor, it activates a signaling pathway that leads to the activation of certain proteins and enzymes. This activation can cause changes in cellular activity and behavior.
Biochemical and Physiological Effects
CNO has been shown to have a variety of biochemical and physiological effects. It can activate specific neurons in the brain, leading to changes in behavior and cognition. CNO has also been shown to activate certain signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, CNO has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.
実験室実験の利点と制限
One of the main advantages of using CNO in lab experiments is its specificity. CNO only activates the hM3Dq receptor, which allows for precise manipulation of cellular activity. Additionally, CNO is stable and easy to use, making it a popular tool in scientific research.
However, there are also limitations to using CNO. One limitation is that the hM3Dq receptor is not present in normal human physiology, which limits the translational potential of CNO research. Additionally, CNO can have off-target effects, which can complicate data interpretation.
将来の方向性
There are many future directions for CNO research. One area of interest is the development of new chemogenetic tools that can be used in conjunction with CNO. Additionally, researchers are interested in identifying new receptors that can be activated by CNO, which would expand the potential uses of this compound. Finally, there is interest in using CNO to study the neural circuits involved in complex behaviors, such as social behavior and decision-making.
Conclusion
In conclusion, CNO is a synthetic compound that has gained significant attention in scientific research due to its unique properties. CNO is a useful tool in scientific research, especially in the field of neuroscience. It is commonly used to study the function and activity of GPCRs and ion channels. CNO has many advantages, including its specificity and ease of use, but also has limitations, such as off-target effects. There are many future directions for CNO research, including the development of new chemogenetic tools and the study of complex behaviors.
合成法
The synthesis of CNO involves the reaction between 2-chloro-5-nitroaniline and 9H-xanthene-9-carboxylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain the pure product.
科学的研究の応用
CNO is a useful tool in scientific research, especially in the field of neuroscience. It is commonly used to study the function and activity of G protein-coupled receptors (GPCRs) and ion channels. CNO is also used to study the behavior of animals and to manipulate specific neurons in the brain. It has been used in a variety of studies, including optogenetics, chemogenetics, and behavioral pharmacology.
特性
IUPAC Name |
[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 9H-xanthene-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O6/c23-16-10-9-13(25(28)29)11-17(16)24-20(26)12-30-22(27)21-14-5-1-3-7-18(14)31-19-8-4-2-6-15(19)21/h1-11,21H,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMSGFOXPIRMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)OCC(=O)NC4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 9H-xanthene-9-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466334.png)

![1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466344.png)
![N-benzyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7466348.png)

![1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466356.png)
![1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466362.png)
![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7466366.png)
![N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7466369.png)

![3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile](/img/structure/B7466389.png)
![1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole](/img/structure/B7466391.png)
